molecular formula C8H16O4 B12597999 Ethyl 2,2-bis(hydroxymethyl)butanoate CAS No. 906749-80-2

Ethyl 2,2-bis(hydroxymethyl)butanoate

Cat. No.: B12597999
CAS No.: 906749-80-2
M. Wt: 176.21 g/mol
InChI Key: WHBCVAVNPGLQKQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(hydroxymethyl)butanoate is an organic compound with the molecular formula C8H16O4. It is an ester derived from butanoic acid and is characterized by the presence of two hydroxymethyl groups attached to the second carbon of the butanoate chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-bis(hydroxymethyl)butanoate can be synthesized through the reaction of methyl butyrate with formaldehyde in the presence of an organic alkali catalyst . The reaction typically involves the following steps:

    Reactants: Methyl butyrate and formaldehyde.

    Catalyst: Organic alkali catalyst.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(hydroxymethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: Primary alcohols.

Scientific Research Applications

Ethyl 2,2-bis(hydroxymethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-bis(hydroxymethyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in further biochemical reactions. The hydroxymethyl groups provide additional sites for chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

Ethyl 2,2-bis(hydroxymethyl)butanoate can be compared with other esters such as:

The presence of two hydroxymethyl groups in this compound makes it unique and valuable for specific chemical and industrial processes.

Properties

CAS No.

906749-80-2

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

ethyl 2,2-bis(hydroxymethyl)butanoate

InChI

InChI=1S/C8H16O4/c1-3-8(5-9,6-10)7(11)12-4-2/h9-10H,3-6H2,1-2H3

InChI Key

WHBCVAVNPGLQKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)C(=O)OCC

Origin of Product

United States

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